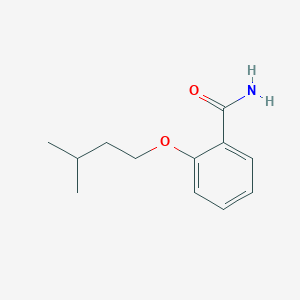![molecular formula C21H26N2O3 B5541479 (1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)
(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bicyclic compounds like "(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" involves complex organic reactions that establish the framework of the molecule while introducing functional groups at specific locations. Techniques such as cyclization reactions, functional group transformations, and stereocontrolled synthesis are commonly employed. For instance, the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments demonstrates the incorporation of chiral centers and bicyclic structures through a series of organic reactions (Vlasova et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like "(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" is characterized by their bicyclic skeleton and the spatial arrangement of atoms. X-ray crystallography and NMR spectroscopy are pivotal in determining these structural aspects. The 1,3-diaxial repulsion vs. π-delocalization study in a related skeleton highlights the impact of structural constraints on the molecular conformation and stability (Weber et al., 2001).
Chemical Reactions and Properties
Bicyclic compounds undergo a variety of chemical reactions, including functional group interconversions, ring expansions, and electrophilic substitutions. The reactivity of such compounds is often influenced by the strain within the bicyclic framework and the electronic nature of the functional groups attached. Studies on the Mannich reaction in the synthesis of N,S-containing heterocycles shed light on the aminomethylation processes involving bicyclic compounds, leading to the formation of new functionalized derivatives (Dotsenko et al., 2007).
Physical Properties Analysis
The physical properties of bicyclic compounds such as "(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" are crucial for their characterization and application. Properties like melting points, boiling points, solubility, and crystal structure provide essential information about the compound's stability and suitability for various applications. For instance, the synthesis and structural study of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol offer insights into the conformational preferences and stability of such compounds (Fernández et al., 1995).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the practical application of bicyclic compounds. These properties are determined by the compound's molecular structure, the presence of functional groups, and the electronic distribution within the molecule. The study on the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents in a 3,7-diazabicyclo[3.3.1]nonane scaffold highlights the role of functional groups in modulating the compound's chemical behavior (Eibl et al., 2013).
科学的研究の応用
Structural and Conformational Studies
Research has explored the structural characteristics and conformational dynamics of diazabicyclo nonanone skeletons. For example, studies on similar compounds have elucidated their crystal structures, showcasing significant interactions such as repulsion between axial atoms and intramolecular hydrogen bonding, which influence the compound's reactivity and physical properties (Weber et al., 2001).
Synthesis and Chemical Reactivity
The synthesis of chiral diazabicyclo nonanones incorporating amino acid fragments demonstrates the compound's versatility in creating nonracemic derivatives, highlighting its potential in synthesizing bioactive molecules (Vlasova et al., 2015). Additionally, research into the synthesis of bicyclic σ receptor ligands from glutamate derivatives showcases the compound's application in generating molecules with high receptor affinity and potential cytotoxic activity against tumor cell lines (Geiger et al., 2007).
Biomedical Applications
The development of positron emission tomography (PET) imaging agents for α7-nicotinic acetylcholine receptors, utilizing derivatives of diazabicyclo nonanone, underscores its importance in neurobiological research and potential diagnostic applications (Gao et al., 2013). Moreover, the synthesis and evaluation of diazabicyclo nonanone derivatives as local anesthetic agents with low toxicity offer promising avenues for pharmaceutical development (Malmakova et al., 2021).
特性
IUPAC Name |
(1S,5R)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14(24)16-6-3-7-17(10-16)20(25)22-12-18-8-9-19(13-22)23(21(18)26)11-15-4-2-5-15/h3,6-7,10,15,18-19H,2,4-5,8-9,11-13H2,1H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAZEIMLDQONCA-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)N2CC3CCC(C2)N(C3=O)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)
![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)


![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)


![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)


![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)


![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)